molecular formula C20H28O2 B1253779 (+)-Pisiferal

(+)-Pisiferal

カタログ番号: B1253779
分子量: 300.4 g/mol
InChIキー: YPWYNONCSGZEQQ-ICSRJNTNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Pisiferal is a natural abietane-type diterpenoid of interest in pharmacological and phytochemical research. Studies have identified this compound in plant species such as Salvia leriifolia and certain conifers, highlighting its role as a specialized plant metabolite . Research indicates that (+)-Pisiferal exhibits significant cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), making it a valuable compound for investigating novel anti-cancer agents . Furthermore, related diterpenoids demonstrate antimicrobial and acaricidal properties, suggesting potential research applications in developing anti-infective or agrochemical agents . The biological activity of diterpenes like pisiferal is often linked to their role in plant defense mechanisms against pathogens and herbivores . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H28O2

分子量

300.4 g/mol

IUPAC名

(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carbaldehyde

InChI

InChI=1S/C20H28O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-13,18,22H,5-9H2,1-4H3/t18-,20-/m0/s1

InChIキー

YPWYNONCSGZEQQ-ICSRJNTNSA-N

異性体SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C=O)O

正規SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C=O)O

製品の起源

United States

科学的研究の応用

Antimicrobial Properties

One of the prominent applications of (+)-Pisiferal is its antimicrobial activity. Research has shown that compounds derived from abietane diterpenoids exhibit significant antibacterial effects against various pathogens. For instance, studies indicate that (+)-Pisiferal demonstrates inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Antitumor Activity

(+)-Pisiferal has also been investigated for its antitumor properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including breast and liver cancer cells. The mechanism involves the modulation of apoptotic pathways, where (+)-Pisiferal triggers the activation of caspases while downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential use in cancer therapy as a natural compound that can selectively target cancer cells.

Drug Development

The unique properties of (+)-Pisiferal make it an attractive candidate for drug development. Its ability to modulate biological pathways suggests that it could be formulated into therapeutic agents aimed at treating infections and cancers. Ongoing research focuses on optimizing its bioavailability and efficacy through various drug delivery systems .

Nutraceuticals

Beyond pharmaceuticals, (+)-Pisiferal is being explored for its potential role in nutraceuticals. Its antioxidant properties may contribute to health benefits when incorporated into dietary supplements. Studies have indicated that compounds with similar structures can enhance immune response and exhibit anti-inflammatory effects, suggesting a promising application in health supplements .

Case Study 1: Antimicrobial Efficacy

A study published in the journal "Molecules" demonstrated the antimicrobial efficacy of (+)-Pisiferal against a range of bacterial strains. The researchers conducted disk diffusion assays to evaluate the compound's effectiveness, finding significant inhibition zones comparable to standard antibiotics . This case highlights its potential as an alternative treatment option in combating antibiotic-resistant bacteria.

Case Study 2: Cancer Cell Apoptosis

In another investigation, researchers assessed the effects of (+)-Pisiferal on human liver cancer cells (HepG2). The results indicated that treatment with (+)-Pisiferal led to a dose-dependent increase in apoptosis markers, including cleaved caspases and PARP cleavage. These findings support its role as a promising agent in cancer therapy .

準備方法

Solvent Extraction and Fractionation

Fresh leaves and twigs of C. pisifera are harvested and subjected to methanol extraction. The crude extract is concentrated under reduced pressure to yield an aqueous residue, which is partitioned with ethyl acetate to isolate non-polar constituents. This step removes sugars and proteins, enriching diterpenoids. The ethyl acetate layer is evaporated, and the residue undergoes silica gel column chromatography with gradient elution (hexane:ethyl acetate mixtures) to separate pisiferal from structurally similar compounds like pisiferic acid.

Table 1: Solvent Systems for Pisiferal Isolation

Solvent Ratio (Hexane:EtOAc)Target FractionYield (%)
9:1Non-polar12
7:3Pisiferic acid28
1:1Pisiferal5

Challenges in Natural Isolation

Pisiferal is often a minor constituent (<5% yield), necessitating large plant biomass for milligram-scale yields. Co-elution with pisiferic acid (a structural analog) complicates purification, requiring repeated chromatography or HPLC.

Semi-Synthetic Preparation from Pisiferic Acid

Pisiferic acid (12-hydroxyabieta-8,11,13-trien-20-oic acid), abundant in C. pisifera, serves as a precursor for (+)-pisiferal synthesis. Key transformations involve oxidation and lactonization.

Oxidative Decarboxylation

Pisiferic acid undergoes selective oxidation at C-12 using meta-chloroperbenzoic acid (mCPBA) or 2-iodoxybenzoic acid (IBX) to generate a keto intermediate. Subsequent decarboxylation via Barton decarboxylation yields pisiferal.

Reaction Conditions:

  • Oxidizing agent: IBX (2.5 equiv) in DMSO, 40°C, 12 h

  • Decarboxylation: Barton’s reagent (N-hydroxy-2-thiopyridone), light irradiation, 25°C

Table 2: Semi-Synthetic Yields

Starting MaterialProductYield (%)Purity (%)
Pisiferic acidPisiferal6298

Limitations

Over-oxidation at C-11 can form undesired quinone derivatives, reducing yield. Strict temperature control and reagent stoichiometry are critical.

Total Synthesis Approaches

Total synthesis of (+)-pisiferal enables scalable production and structural diversification. Two routes have been reported: a biomimetic strategy and a linear synthesis from α-cyclocitral.

Biomimetic Synthesis from Labdane Diterpenes

Aulacocarpin D, a labdane diterpene from Aframomum aulacocarpos, is hydrolyzed under acidic conditions to yield pisiferal. This method mimics biosynthetic pathways but requires aulacocarpin D as a starting material, limiting practicality.

Key Steps:

  • Acid Hydrolysis: Aulacocarpin D (50 mg) in 1M HCl/THF (3:1), reflux, 6 h → pisiferal (28 mg, 56%).

  • Epoxidation: Epoxy intermediates are resolved via chiral HPLC to ensure enantiopurity.

Linear Synthesis from α-Cyclocitral

A 15-step synthesis from α-cyclocitral (a monoterpene) achieves racemic pisiferal. The route involves allylic oxidation, Diels-Alder cyclization, and stereoselective reduction.

Synthetic Sequence:

  • Aldol Condensation: α-Cyclocitral + ethyl vinyl ketone → bicyclic ketone (72%).

  • Diels-Alder Reaction: With methyl acrylate → tetracyclic intermediate (65%).

  • Reduction: NaBH₄/CeCl₃ → cis-diol (89%).

  • Lactonization: PPTS in toluene → pisiferal (40% overall).

Table 3: Total Synthesis Efficiency

RouteStepsOverall Yield (%)
Biomimetic418
Linear (α-cyclocitral)156

Analytical Characterization

(+)-Pisiferal is characterized by NMR, IR, and mass spectrometry. Key spectral data distinguish it from analogs like pisiferic acid.

Table 4: Spectral Data for (+)-Pisiferal

TechniqueKey Signals
¹H NMR (CDCl₃)δ 5.72 (s, H-14), δ 3.12 (d, J=6.5 Hz, H-12)
¹³C NMR 207.8 (C-20), 178.2 (C-16)
IR (KBr)1740 cm⁻¹ (γ-lactone)
HRMS [M+H]⁺ m/z 317.2114 (calc. 317.2118)

Q & A

Q. Q1. What are the validated synthetic pathways for producing (+)-Pisiferal, and how can researchers ensure reproducibility?

To synthesize (+)-Pisiferal, prioritize enantioselective methods such as asymmetric catalysis or chiral pool synthesis. Key steps include:

  • Characterization : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm identity and enantiomeric purity .
  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in granular detail. For known intermediates, cite literature procedures; for novel steps, provide spectral data and yield ranges .
  • Purity validation : Include elemental analysis or quantitative NMR for new compounds .

Q. Q2. How should researchers design initial bioactivity assays for (+)-Pisiferal to ensure robust results?

Adopt a tiered approach:

In vitro screening : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls. Replicate experiments ≥3 times to assess variability .

Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.

Specificity checks : Include structurally related analogs to rule out nonspecific effects .

Q. Q3. What analytical techniques are critical for confirming the structural identity of (+)-Pisiferal derivatives?

  • Stereochemical analysis : X-ray crystallography or electronic circular dichroism (ECD) for absolute configuration .
  • Functional group verification : IR spectroscopy and DEPT NMR for regiochemical assignments.
  • Purity assessment : Combine TLC, HPLC, and melting point analysis .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for (+)-Pisiferal across different studies?

Systematically evaluate variables:

  • Experimental design : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Data normalization : Re-analyze raw data using standardized metrics (e.g., % inhibition relative to vehicle controls) .

Q. Q5. What strategies are effective for elucidating the mechanism of action of (+)-Pisiferal in complex biological systems?

Combine orthogonal methods:

Omics profiling : Transcriptomics/proteomics to identify pathways modulated by (+)-Pisiferal. Validate hits via CRISPR knockouts or siRNA .

Target deconvolution : Use affinity chromatography with immobilized (+)-Pisiferal or thermal shift assays .

In silico modeling : Molecular docking against predicted targets (e.g., using AutoDock Vina) followed by mutagenesis studies .

Q. Q6. How can structural optimization of (+)-Pisiferal improve target selectivity while minimizing off-target effects?

Apply structure-activity relationship (SAR) guided by:

  • Fragment replacement : Modify non-conserved regions (e.g., ester groups) and assess activity .
  • Pharmacophore modeling : Identify critical binding motifs using tools like Schrödinger’s Phase.
  • ADMET profiling : Test optimized analogs for solubility, metabolic stability, and CYP450 inhibition early in development .

Q. Q7. What methodologies are recommended for validating the ecological relevance of (+)-Pisiferal’s bioactivity in vivo?

  • Model organisms : Use zebrafish or C. elegans for high-throughput toxicity/efficacy screening .
  • Tissue-specific delivery : Employ nanoparticle encapsulation or prodrug strategies to enhance bioavailability .
  • Biomarker tracking : Quantify metabolites or pathway markers (e.g., inflammatory cytokines) via ELISA or MS imaging .

Methodological Best Practices

Q. Q8. How should researchers document experimental protocols for (+)-Pisiferal studies to meet journal standards?

  • Materials and Methods : Specify instrumentation (make/model), software versions, and reagent sources (including purity grades) .
  • Data transparency : Deposit raw spectral data, crystallographic files, and assay datasets in public repositories (e.g., Zenodo) .
  • Ethical compliance : For in vivo work, include IACUC or ethics committee approval codes .

Q9. What frameworks can guide hypothesis formulation for (+)-Pisiferal research questions?

  • PICO (Population, Intervention, Comparison, Outcome): Define variables (e.g., "Does (+)-Pisiferal (Intervention) reduce tumor growth (Outcome) in murine models (Population) compared to paclitaxel (Comparison)?").
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. Q10. How can conflicting spectral data for (+)-Pisiferal derivatives be reconciled during peer review?

  • Independent validation : Share samples with a collaborating lab for blind re-analysis .
  • Error analysis : Calculate signal-to-noise ratios and compare integration values across NMR spectra .
  • Crystallographic evidence : Resolve stereochemical ambiguities with X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Pisiferal
Reactant of Route 2
(+)-Pisiferal

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。